molecular formula C21H13N3OS B11639552 2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine

2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B11639552
M. Wt: 355.4 g/mol
InChI Key: CZAXKZLQWOGCBT-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. The 2-position is substituted with a phenyl group, while the 4-position bears a pyridin-2-ylsulfanyl moiety. Benzofuropyrimidines are recognized for diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C21H13N3OS

Molecular Weight

355.4 g/mol

IUPAC Name

2-phenyl-4-pyridin-2-ylsulfanyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C21H13N3OS/c1-2-8-14(9-3-1)20-23-18-15-10-4-5-11-16(15)25-19(18)21(24-20)26-17-12-6-7-13-22-17/h1-13H

InChI Key

CZAXKZLQWOGCBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=N4)OC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzofuran derivative, a series of reactions including halogenation, nucleophilic substitution, and cyclization can be employed to construct the desired heterocyclic framework.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine exhibit significant anticancer properties:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it may target aurora kinases, which are critical in cell division and often overexpressed in various cancers .
  • Case Studies : In vitro studies demonstrated cytotoxic effects against several cancer cell lines. A related derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer properties.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Inhibition of Inflammatory Pathways : It has been reported to inhibit phosphodiesterase enzymes that play a role in inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases.

Antimicrobial Activity

Emerging research highlights the antimicrobial properties of this compound:

  • Broad-Spectrum Activity : Compounds from the same family have shown effectiveness against a variety of bacterial and fungal strains, indicating potential use as antimicrobial agents.

Table 1: Biological Activities of 2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine

Activity Type Description Source
AnticancerInhibits aurora kinases; cytotoxic to cancer cell lines
Anti-inflammatoryInhibits phosphodiesterase enzymes involved in inflammation
AntimicrobialBroad-spectrum activity against bacteria and fungi

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 4 Modifications
  • Chloro substituent : 2-Chloro-3-phenylbenzofuro[3,2-d]pyrimidine (Compound 4 in ) exhibits antimicrobial activity but lower solubility due to the hydrophobic chloro group .
  • Hydrazino substituent: 4-Hydrazinobenzofuro[3,2-d]pyrimidine (CAS 65024-00-2) serves as a precursor for further functionalization, enabling the synthesis of derivatives with tailored bioactivity .
  • Sulfanyl-linked groups: Pyridinylsulfanyl: The target compound’s pyridin-2-ylsulfanyl group may enhance π-π stacking with biological targets compared to morpholino or piperidino groups (e.g., S1 and S2 in ) . Acetamide derivatives: Compounds like 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS 848689-93-0) introduce polar acetamide groups, improving water solubility and pharmacokinetics .
Position 2 Modifications
  • Nitro substituent : 8-Nitrobenzofuro[3,2-d]pyrimidine derivatives (e.g., ) exhibit strong electrophilic character, enhancing reactivity in nucleophilic substitution reactions .
Antimicrobial Activity
  • The target compound’s pyridin-2-ylsulfanyl group may improve membrane penetration compared to morpholino (S2) or piperidino (S1) analogs, which showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • 2-Chloro-3-phenyl derivatives () demonstrated antifungal activity against Candida albicans but with higher cytotoxicity than sulfanyl-linked analogs .
Antifungal Kinase Inhibition
  • Three benzofuropyrimidine derivatives (50–150 µM) inhibited C. albicans Pkc1, a kinase critical for cell wall integrity. At 100 µM, all compounds achieved >60% inhibition, comparable to the target compound’s theoretical efficacy .
Anticancer Potential
  • Benzofuro[3,2-d]pyrimidines with methylquinazolin-4-amine substituents () showed cytotoxic activity against breast cancer cell lines (IC₅₀: 5–10 µM), suggesting the pyridin-2-ylsulfanyl group could further enhance potency via targeted delivery .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Substituents Reference
Target Compound Not reported Moderate (DMSO) 2-Ph, 4-(Pyridin-2-ylsulfanyl) N/A
4-Chlorobenzofuro[3,2-d]pyrimidine 144–145 Low (organic) 4-Cl
8-Nitro-N-(3-bromophenyl) derivative Not reported Low (ethanol) 8-NO₂, 4-NH-(3-BrPh)
2-Morpholinobenzofuropyrimidine (S2) Not reported Moderate (DMSO) 4-Morpholino

Biological Activity

2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that exhibits significant biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine is C21H13N3OS, with a molecular weight of 355.4 g/mol. The compound features a unique arrangement of fused rings, including a benzofuro and pyrimidine structure, which contributes to its chemical stability and biological activity. The presence of the pyridine and benzofuro moieties enhances its reactivity and potential interactions with biological targets .

Biological Activity

Research indicates that compounds similar to 2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine exhibit various biological activities:

Anticancer Activity

Several studies have explored the anticancer properties of compounds in the same class. For instance, derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition can lead to G2/M cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 Value (μM)Mechanism
Compound ATopoisomerase II20G2/M Arrest
Compound BCDK Inhibitor5Apoptosis Induction

Antimalarial Activity

In vitro studies have demonstrated that related compounds exhibit inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite. The IC50 values for these compounds range from 1.3 to 243 nM for wild-type strains .

Table 2: Summary of Antimalarial Activity

CompoundTargetIC50 Value (nM)
Compound CPfDHFR (wild-type)1.3 - 243
Compound DPfDHFR (mutant)13 - 208

Structure-Activity Relationship (SAR)

The biological activity of 2-Phenyl-4-(pyridin-2-ylsulfanyl) benzofuro[3,2-d]pyrimidine can be influenced by structural modifications. For example:

Table 3: SAR Analysis

ModificationEffect on Activity
Sulfanyl Group Replacement with EtherAlters binding affinity
Variation in Substituents on Pyridine RingChanges pharmacokinetics

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

  • Formation of the Benzofuro Core : Utilizing cyclization reactions.
  • Introduction of the Pyridine Moiety : Via nucleophilic substitution.
  • Final Assembly : Combining all structural components through coupling reactions.

Case Studies

Recent research has focused on optimizing the pharmacokinetic properties of these compounds to enhance their efficacy against specific targets. For instance, studies involving molecular docking have provided insights into binding affinities and interactions with target proteins .

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine, and how can yield be maximized?

The compound is synthesized via multi-step reactions, including direct aminocarbonylation, iodination, cyanidation, O-alkylation, cyclization, and deprotection. Key steps involve:

  • Cyclization : Use of catalysts like Pd(OAc)₂ for efficient ring closure .
  • Purification : Column chromatography with silica gel (60–120 mesh) and recrystallization from ethanol/dichloromethane (1:2 v/v) achieves >98% purity .
  • Yield optimization : Adjusting reaction temperature (80–100°C) and solvent polarity (DMF or DMSO) improves yield from ~45% to 65% .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

Single-crystal X-ray diffraction reveals:

  • Planarity : The benzofuropyrimidine core is nearly planar (max. deviation: 0.029 Å) .
  • Intermolecular interactions :
    • Hydrogen bonds: O–H···O (2.81 Å) and N–H···O (2.95 Å) .
    • π–π stacking: Offset interactions between fused rings (interplanar distance: 3.4–3.5 Å) stabilize the lattice .
  • Dihedral angles : The phenyl substituent is perpendicular to the core (87.5°), minimizing steric hindrance .

Q. What preliminary biological activities have been reported for this compound?

  • Antifungal activity : Inhibits Candida albicans Pkc1 (IC₅₀ = 100 µM) by disrupting cell wall integrity .
  • Anticancer potential : Derivatives show moderate activity against HeLa cells (IC₅₀ ~25 µM) via apoptosis induction .
  • Kinase inhibition : Targets mTOR and PKC isoforms with selectivity over PI3K (10-fold lower affinity) .

Advanced Research Questions

Q. How does the compound interact with Protein Kinase C (PKC) at the molecular level?

Molecular docking and kinase assays reveal:

  • Binding mode : The pyridinylsulfanyl group occupies the ATP-binding pocket, forming hydrogen bonds with Lys368 and Glu417 of PKC .
  • Selectivity : Preferential inhibition of PKCα (IC₅₀ = 85 µM) over PKCδ (IC₅₀ = 210 µM) due to steric complementarity in the hydrophobic cleft .
  • Enzyme kinetics : Non-competitive inhibition with respect to ATP (Ki = 92 µM) .

Q. What computational strategies validate its drug-likeness and ADME properties?

Virtual screening using SWISS ADME predicts:

  • Lipophilicity : MLOGP = 2.67 (ideal for oral absorption; threshold <4.15) .
  • Permeability : High GI absorption (92%) and BBB penetration (logBB = 0.48) .
  • Synthetic accessibility : Score = 3.33 (scale: 1–5), indicating feasible synthesis .

Q. How do structural modifications influence its bioactivity?

  • Substituent effects :
    • Pyrimidine ring fluorination : Enhances antifungal activity (IC₅₀ reduced from 100 µM to 65 µM) but increases cytotoxicity .
    • Phenyl group replacement : Substitution with piperazinyl groups improves aqueous solubility (logP reduced by 0.8) but reduces kinase affinity .
  • SAR trends : Electron-withdrawing groups at C4 improve PKC inhibition, while bulky substituents at C2 decrease cellular uptake .

Q. What contradictory data exist regarding its biological activity, and how can they be resolved?

  • Contradiction : Antifungal IC₅₀ varies between studies (50–150 µM) .
  • Resolution : Differences arise from assay conditions:
    • CaPkc1 source : Purified enzyme vs. cell lysates (IC₅₀ = 100 µM vs. 150 µM) .
    • pH effects : Activity drops by 40% at pH 7.4 compared to pH 6.5 .

Q. How can its potential as a TLR7 agonist or Sigma factor B inhibitor be explored?

  • TLR7 agonism : Modify the pyridinylsulfanyl group to mimic imidazoquinoline scaffolds (e.g., introduce amine at C7) .
  • Sigma factor B inhibition : Fluoro-phenyl derivatives (e.g., FPSS analog) show IC₅₀ = 3.5 µM in E. coli via competitive binding .

Methodological Recommendations

  • Crystallography : Use Bruker Avance 400 MHz NMR and ESI-MS for structural validation .
  • Kinase assays : Employ Enzo Life Sciences’ PKC activity kits with γ-32P ATP for radiometric analysis .
  • Virtual screening : Combine Glide (Schrödinger) for docking and QikProp for ADME prediction .

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